Cas no 725241-64-5 (Eltrombopag Impurity 102)

Eltrombopag Impurity 102 化学的及び物理的性質
名前と識別子
-
- STL355335
- AKOS022060863
- 725241-64-5
- 1,5-dibromo-2-methoxy-3-nitrobenzene
- 4,6-dibromo-2-nitroanisole
- Benzene, 1,5-dibromo-2-methoxy-3-nitro-
- Eltrombopag Impurity 62
- MFCD24449873
- Eltrombopag Impurity 102
-
- インチ: 1S/C7H5Br2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
- InChIKey: DKLXFVJCALPSBO-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1OC)[N+](=O)[O-])Br
計算された属性
- 精确分子量: 310.86157g/mol
- 同位素质量: 308.86362g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.972±0.06 g/cm3(Predicted)
- ゆうかいてん: 80 °C(Solv: ethanol (64-17-5))
- Boiling Point: 336.4±37.0 °C(Predicted)
Eltrombopag Impurity 102 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB606861-250mg |
1,5-Dibromo-2-methoxy-3-nitrobenzene; . |
725241-64-5 | 250mg |
€170.40 | 2024-07-24 | ||
abcr | AB606861-5g |
1,5-Dibromo-2-methoxy-3-nitrobenzene; . |
725241-64-5 | 5g |
€892.50 | 2024-07-24 | ||
abcr | AB606861-10g |
1,5-Dibromo-2-methoxy-3-nitrobenzene; . |
725241-64-5 | 10g |
€1478.20 | 2024-07-24 | ||
abcr | AB606861-1g |
1,5-Dibromo-2-methoxy-3-nitrobenzene; . |
725241-64-5 | 1g |
€288.00 | 2024-07-24 |
Eltrombopag Impurity 102 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Eltrombopag Impurity 102に関する追加情報
Eltrombopag Impurity 102: A Comprehensive Overview
Eltrombopag Impurity 102, identified by the CAS number 725241-64-5, is a critical compound in the pharmaceutical industry, particularly in the development and production of Eltrombopag. This impurity is a byproduct formed during the synthesis of Eltrombopag, a medication used to treat chronic immune thrombocytopenia (ITP). Understanding the properties, synthesis, and implications of Eltrombopag Impurity 102 is essential for ensuring the quality and safety of pharmaceutical products.
The chemical structure of Eltrombopag Impurity 102 has been extensively studied to determine its role in the synthesis pathway of Eltrombopag. Recent research has revealed that this impurity arises from specific intermediate steps during the manufacturing process. Scientists have identified key functional groups within its structure that contribute to its stability and reactivity. These findings are crucial for optimizing production methods and minimizing the formation of unwanted byproducts like Eltrombopag Impurity 102.
One of the most significant advancements in understanding Eltrombopag Impurity 102 involves its synthesis pathway. Researchers have developed novel methodologies to synthesize this compound more efficiently, reducing both time and cost. These innovations have been published in leading chemistry journals, highlighting their importance in advancing pharmaceutical manufacturing techniques. By refining these processes, manufacturers can enhance the purity of Eltrombopag, ensuring that it meets stringent regulatory standards.
Quality control is another area where Eltrombopag Impurity 102 plays a pivotal role. Regulatory agencies require rigorous testing to ensure that pharmaceutical products are free from impurities that could compromise their efficacy or safety. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to detect and quantify Eltrombopag Impurity 102 in finished drug products. These methods have been refined based on recent studies, improving their sensitivity and accuracy.
The toxicological profile of Eltrombopag Impurity 102 is also a subject of ongoing research. Studies have been conducted to assess its potential impact on human health and the environment. Results indicate that while this impurity is generally considered non-toxic at trace levels, further investigation is needed to fully understand its long-term effects. These findings underscore the importance of maintaining strict quality control measures throughout the production process.
In conclusion, Eltrombopag Impurity 102 (CAS No. 725241-64-5) is a vital component in the development and production of Eltrombopag. Its role as an impurity necessitates careful monitoring and control to ensure the safety and efficacy of this life-saving medication. By leveraging cutting-edge research and advanced analytical techniques, the pharmaceutical industry can continue to improve manufacturing processes and deliver high-quality products to patients worldwide.
725241-64-5 (Eltrombopag Impurity 102) Related Products
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
